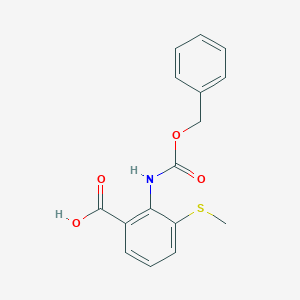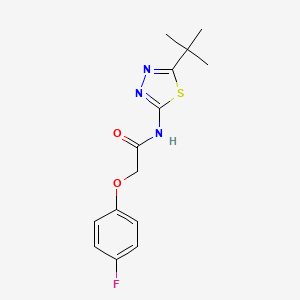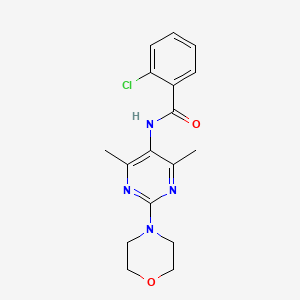![molecular formula C15H16N4O2 B2614461 2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide CAS No. 338975-99-8](/img/structure/B2614461.png)
2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide, also known as ADN, is a derivative of nicotinic acid. It has a molecular formula of C15H16N4O2 and a molecular weight of 284.319 .
Physical and Chemical Properties Analysis
This compound has a molecular formula of C15H16N4O2 and a molecular weight of 284.31 .Aplicaciones Científicas De Investigación
Synthesis and Herbicide Intermediates
One prominent application of compounds structurally related to 2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide is in the synthesis of herbicide intermediates, particularly for nicosulfuron, a selective herbicide used in agriculture. Sun Jian (2006) detailed an experimental approach to synthesize 2-aminosulfonyl-N,N-dimethylnicotinamide, an intermediate for nicosulfuron, achieving a higher yield than previously reported methods. Similarly, Peng Xue-wei (2011) developed a novel synthetic route for the same intermediate starting from 2-chloronicotinic acid, highlighting an unreported method in the literature with a total yield of 58.1% (Sun Jian, 2006; Peng Xue-wei, 2011).
Organic Synthesis and Catalysis
Compounds structurally akin to this compound also find application in organic synthesis and catalysis. For example, the use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides, as discussed by Y. Wan et al. (2002), demonstrates the versatility of related compounds in facilitating complex organic reactions. This process efficiently synthesizes aryl amides, including those structurally similar to this compound, under controlled conditions (Y. Wan, M. Alterman, M. Larhed, A. Hallberg, 2002).
Electroluminescent Materials
In the realm of materials science, compounds with structural elements of this compound contribute to the development of novel electroluminescent materials. A study by Hidekaru Doi et al. (2003) introduced a class of color-tunable emitting amorphous materials, showcasing the utility of these compounds in creating high-performance organic electroluminescent devices (Hidekaru Doi, Motoi Kinoshita, and Kenji Okumoto, Y. Shirota, 2003).
Src Kinase Inhibition
In the pharmaceutical domain, structurally related compounds are explored for their potential as kinase inhibitors. D. Boschelli et al. (2001) reported on the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity, emphasizing the therapeutic potential of these compounds in cancer treatment. The study showcases the structural flexibility of these compounds in modulating biological activity (D. Boschelli, F. Ye, Y. Wang, M. Dutia, S. L. Johnson, B. Wu, K. Miller, D. Powell, D. Yaczko, M. Young, M. Tischler, K. Arndt, C. Discafani, C. Etienne, J. Gibbons, J. Grod, J. Lucas, J. Weber, F. Boschelli, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
4,6-dimethyl-2-(phenylcarbamoylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-8-10(2)17-14(12(9)13(16)20)19-15(21)18-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,16,20)(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEYDKDHXUAEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(benzyloxy)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2614380.png)
![7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2614381.png)


![1-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2614386.png)
![N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2614387.png)



![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid](/img/structure/B2614395.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate](/img/structure/B2614398.png)
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2614399.png)

